1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Overview
Description
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a substituted phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3-methylphenylamine with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-(morpholine-4-carbonyl)phenylboronic acid under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylphenyl)-N-[2-(piperidine-4-carbonyl)phenyl]methanesulfonamide
- 1-(3-methylphenyl)-N-[2-(pyrrolidine-4-carbonyl)phenyl]methanesulfonamide
Uniqueness
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, selectivity, and overall pharmacokinetic properties compared to similar compounds with different ring systems.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-4-6-16(13-15)14-26(23,24)20-18-8-3-2-7-17(18)19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVTVABDHQAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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